

1-(4-Fluorobenzyl)-diazepane dihydrochloride solubility and stability data.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-[1,4]diazepane
dihydrochloride

Cat. No.: B177028

[Get Quote](#)

Technical Guide: 1-(4-Fluorobenzyl)-diazepane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility and stability data for 1-(4-Fluorobenzyl)-diazepane dihydrochloride is not readily available in published literature. This guide provides estimations based on the general characteristics of amine dihydrochlorides and data from structurally related compounds. All experimental values should be determined empirically.

Introduction

1-(4-Fluorobenzyl)-diazepane dihydrochloride is a disubstituted diazepane derivative. As a dihydrochloride salt, it is expected to exhibit improved aqueous solubility and stability compared to its free base form, making it more amenable for formulation and biological studies. This document provides a summary of its presumed physicochemical properties and outlines protocols for experimentally determining its solubility and stability profiles.

Physicochemical Properties

Property	Value	Source
CAS Number	199672-23-6	ChemExpress
Molecular Formula	C ₁₂ H ₁₉ Cl ₂ FN ₂	ChemExpress
Molecular Weight	281.20 g/mol	ChemExpress
Appearance	Off-white to light yellow powder	J&H CHEM[1]
Purity	>98%	ChemExpress

Solubility Profile

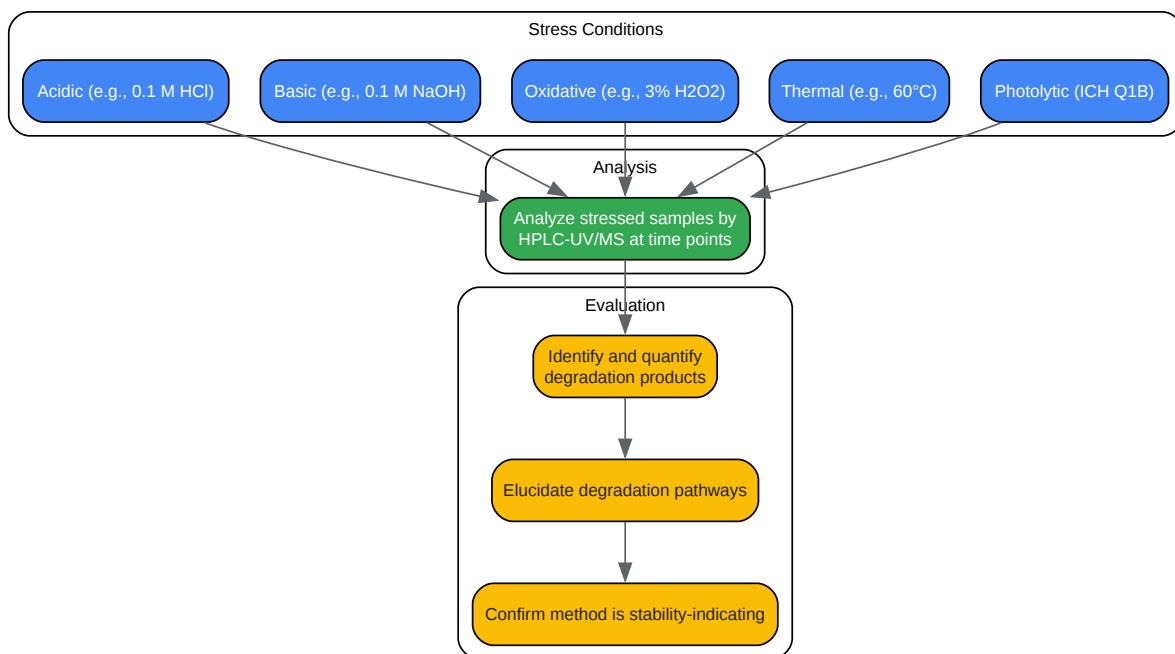
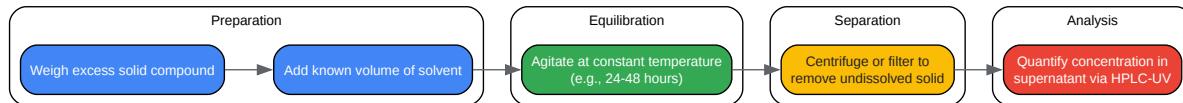
While specific quantitative solubility data is unavailable, the dihydrochloride salt structure suggests good solubility in polar protic solvents. The following table provides estimated solubility classifications.

Solvent	Estimated Solubility	Rationale
Water	Soluble to Very Soluble	As a dihydrochloride salt of an amine, it is expected to be readily soluble in water.
Methanol	Soluble	Polar protic nature of methanol should facilitate dissolution.
Ethanol	Soluble	Similar to methanol, though potentially to a lesser extent.
Dimethyl Sulfoxide (DMSO)	Soluble	Aprotic, polar solvent capable of dissolving a wide range of compounds.
Acetonitrile	Sparingly Soluble	Less polar than the other solvents listed.
Dichloromethane	Insoluble	Non-polar solvent, unlikely to dissolve a salt.

Stability Profile

A formal stability study for 1-(4-Fluorobenzyl)-diazepane dihydrochloride has not been publicly reported. However, insights can be drawn from a stability study on a related compound, bis(4-fluorobenzyl)trisulfide. That study indicated stability in acidic to neutral pH, at elevated temperatures, and to oxidation, but sensitivity to strong bases and light.[\[2\]](#)

Recommended Stability Indicating Conditions:



Condition	Recommended Test	Potential Degradation Pathway
pH	Aqueous solutions at pH 2, 7, and 10	Hydrolysis, particularly at extreme pH values.
Temperature	Solid form and solution at 40°C and 60°C	Thermal degradation.
Oxidation	Solution with 3% H ₂ O ₂	Oxidation of the amine or benzyl groups.
Light	Solid form and solution exposed to light (e.g., 4500 Lx)	Photodegradation. [2]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method.

Workflow for Solubility Determination:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Fluorobenzyl)-[1,4]diazepane 2 HCl, CasNo.199672-23-6 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [[jieheng.lookchem.com](#)]
- 2. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [1-(4-Fluorobenzyl)-diazepane dihydrochloride solubility and stability data.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177028#1-4-fluorobenzyl-diazepane-dihydrochloride-solubility-and-stability-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com